1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]azepane
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Overview
Description
1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]azepane is a complex organic compound that features an imidazole ring, a benzyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]azepane typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The benzyl group can be introduced through a nucleophilic substitution reaction, while the azepane ring is typically formed via a ring-closing metathesis reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]azepane can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction of the sulfonyl group results in sulfides.
Scientific Research Applications
1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]azepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]azepane involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzyl group can engage in π-π interactions with aromatic residues in proteins. The sulfonyl group can form hydrogen bonds with amino acid residues, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-methylimidazole: Lacks the sulfonyl and azepane groups, making it less versatile.
2-(2-Methylpropylsulfonyl)imidazole: Does not have the benzyl and azepane groups, limiting its applications.
1-Benzyl-4-azepane: Missing the imidazole and sulfonyl groups, reducing its potential interactions.
Uniqueness
1-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]azepane is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S/c1-18(2)17-27(25,26)21-22-14-20(16-23-12-8-3-4-9-13-23)24(21)15-19-10-6-5-7-11-19/h5-7,10-11,14,18H,3-4,8-9,12-13,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDZPZPQARZUGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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